Benzyl (5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate
Description
Benzyl (5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate is a heterocyclic compound featuring a benzo[b][1,4]oxazepine core fused to a benzene ring. The molecule includes a 5-allyl substituent, 3,3-dimethyl groups, a 4-oxo moiety, and a benzyl carbamate functional group at position 7. The carbamate group may enhance metabolic stability or influence target binding, while the allyl and dimethyl groups could modulate steric and electronic properties.
Properties
IUPAC Name |
benzyl N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-4-12-24-18-13-17(10-11-19(18)28-15-22(2,3)20(24)25)23-21(26)27-14-16-8-6-5-7-9-16/h4-11,13H,1,12,14-15H2,2-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZGYDFVKPTJLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)OCC3=CC=CC=C3)N(C1=O)CC=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzyl (5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate is a synthetic compound with potential therapeutic applications. Its unique structure suggests various biological activities that merit detailed exploration. This article reviews the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: C22H24N2O3. It features a tetrahydrobenzo[b][1,4]oxazepin core with an allyl and a benzyl group attached to the nitrogen and carbon atoms, respectively. The presence of these functional groups is significant for its biological activity.
Antimicrobial Activity
Recent studies have indicated that derivatives of oxazepine compounds exhibit notable antimicrobial properties. For instance, compounds similar in structure to this compound have demonstrated effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways.
Antitumor Activity
Research into oxazepine derivatives has revealed promising antitumor activity. Compounds with similar scaffolds have been shown to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. A specific study highlighted the cytotoxic effects of oxazepine derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231), indicating a potential application for Benzyl (5-allyl-3,3-dimethyl-4-oxo) in cancer therapy.
The biological activity of Benzyl (5-allyl-3,3-dimethyl-4-oxo) is believed to be mediated through several pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular metabolism.
- Receptor Modulation : It may act on specific receptors that regulate cell growth and apoptosis.
- Reactive Oxygen Species (ROS) Induction : Similar compounds have been shown to increase ROS levels in cells, leading to oxidative stress and subsequent cell death.
Data Tables
| Biological Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Antitumor | Induces apoptosis in MCF-7 cells | |
| Enzyme Inhibition | Inhibits metabolic enzymes |
Case Studies
- Antitumor Efficacy : A study involving the administration of oxazepine derivatives in mice demonstrated a significant reduction in tumor size compared to control groups. This suggests that Benzyl (5-allyl-3,3-dimethyl-4-oxo) may have similar efficacy.
- Antimicrobial Testing : In vitro assays showed that the compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to standard antibiotics.
Comparison with Similar Compounds
Positional Isomer: Benzyl (5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)carbamate
- Difference : The carbamate group is at position 8 instead of 7.
- Implications : Positional isomerism can drastically alter electronic distribution and steric interactions. For example, a carbamate at position 8 may hinder access to biological targets compared to position 7, depending on the binding pocket geometry .
b. Benzo[e][1,4]oxazepin-5-ones ()
Compounds such as 7-methyl-2-p-tolyl-2,3-dihydro-1H-benzo[e][1,4]oxazepin-5-one (3j) and 2-(4-chlorophenyl)-7-methyl-2,3-dihydro-1H-benzo[e][1,4]oxazepin-5-one (3k) differ in:
- Ring Fusion : Benzo[e] (vs. benzo[b] in the target compound) shifts the benzene ring’s attachment site, altering molecular topology.
- Substituents : Methyl and aryl groups at positions 2 and 7 (vs. allyl, dimethyl, and carbamate at positions 5 and 7).
- Spectral Data : These analogs exhibit distinct $ ^1H $-NMR shifts (e.g., aromatic protons at δ 6.8–7.5 ppm) and $ ^{13}C $-NMR carbonyl signals near δ 170 ppm, reflecting electronic effects of substituents .
Carbamate-Containing Compounds
a. Pesticide Carbamates ()
Simpler carbamates like XMC (3,5-dimethylphenyl methylcarbamate) and methiocarb (3,5-dimethyl-4-(methylthio)phenyl methylcarbamate) are acetylcholinesterase inhibitors. Key contrasts with the target compound include:
b. Complex Heterocyclic Carbamates ()
Compounds like bis(thiazol-5-ylmethyl) dicarbamate and thiazol-5-ylmethyl carbamate feature carbamates within multi-ring systems. These highlight the role of carbamates in stabilizing hydrogen bonds or modulating solubility in drug design, though their structural complexity differs from the target compound .
Data Tables
Table 1: Comparison of Benzo[1,4]oxazepine Derivatives
Key Findings
Ring Fusion Position: Benzo[b] vs.
Carbamate Position : Position 7 vs. 8 isomers may exhibit divergent pharmacokinetic profiles due to steric effects .
Substituent Effects : Allyl and dimethyl groups in the target compound likely enhance lipophilicity compared to simpler methyl/aryl analogs, impacting solubility and membrane permeability .
Functional Group Role : The carbamate in the target compound may confer stability against esterase-mediated hydrolysis compared to pesticide carbamates .
Q & A
Q. What are the optimal synthetic routes for Benzyl (5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate?
- Methodological Answer : Synthesis typically involves multi-step reactions:
- Step 1 : Formation of the oxazepine core via cyclization of precursor amines with carbonyl compounds under acidic or basic conditions.
- Step 2 : Allylation at the 5-position using allyl halides in the presence of a base (e.g., KCO) .
- Step 3 : Introduction of the benzyl carbamate group via reaction with benzyl chloroformate in dichloromethane .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol .
Q. How is the compound’s structure confirmed after synthesis?
- Methodological Answer : Structural validation employs:
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., allyl proton signals at δ 5.2–5.8 ppm, dimethyl groups as singlets at δ 1.2–1.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] at m/z 398.5) .
- Infrared (IR) Spectroscopy : Carbamate C=O stretch at ~1700 cm and oxazepine ring vibrations .
Advanced Research Questions
Q. How does the allyl substituent influence biological activity compared to ethyl or isobutyl analogs?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
- Allyl Group : Enhances enzyme inhibition (e.g., carbonic anhydrase IC = 12 nM) due to π-π interactions with hydrophobic enzyme pockets .
- Ethyl/Isobutyl Analogs : Lower potency (IC > 50 nM) due to reduced conformational flexibility .
- Experimental Design : Compare inhibition kinetics (e.g., , ) across analogs using fluorogenic assays .
Q. What strategies resolve contradictions in reported inhibitory potencies across studies?
- Methodological Answer : Contradictions arise from assay variability (e.g., buffer pH, enzyme isoforms). Solutions include:
- Orthogonal Assays : Validate using isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) to measure binding affinities .
- Structural Analysis : X-ray crystallography of inhibitor-enzyme complexes to identify binding mode discrepancies .
Q. What in silico methods predict target interactions for this compound?
- Methodological Answer : Computational approaches include:
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., SYK kinase) .
- Molecular Dynamics (MD) Simulations : GROMACS to assess stability of ligand-receptor complexes over 100 ns trajectories .
- Free Energy Calculations : MM-PBSA to estimate binding energies (ΔG) .
Physicochemical and Pharmacokinetic Optimization
Q. How can solubility and stability under physiological conditions be improved?
- Methodological Answer :
- Salt Formation : Use hydrochloride or mesylate salts to enhance aqueous solubility (test via shake-flask method) .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the carbamate moiety, monitored by HPLC stability assays .
- Formulation : Nanoemulsions or cyclodextrin complexes to improve bioavailability .
Key Research Recommendations
- Prioritize crystallographic studies to resolve binding ambiguities .
- Explore in vivo efficacy in disease models (e.g., xenografts for oncology applications) .
- Optimize metabolic stability using liver microsome assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
